molecular formula C9H16O2 B2708763 2-Cyclopentyl-2-(methoxymethyl)oxirane CAS No. 2248393-78-2

2-Cyclopentyl-2-(methoxymethyl)oxirane

Cat. No.: B2708763
CAS No.: 2248393-78-2
M. Wt: 156.225
InChI Key: SPPMGOHVIOHWJU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(methoxymethyl)oxirane is an organic compound with the molecular formula C9H16O2 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(methoxymethyl)oxirane can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using robust and efficient catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Peracids like MCPBA are commonly used for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to open the epoxide ring.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxiranes, diols, and other functionalized derivatives.

Scientific Research Applications

2-Cyclopentyl-2-(methoxymethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(methoxymethyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopentyl-2-(methoxymethyl)oxirane is unique due to the presence of both the cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound in various applications, distinguishing it from other oxiranes.

Properties

IUPAC Name

2-cyclopentyl-2-(methoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-10-6-9(7-11-9)8-4-2-3-5-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPMGOHVIOHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CO1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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